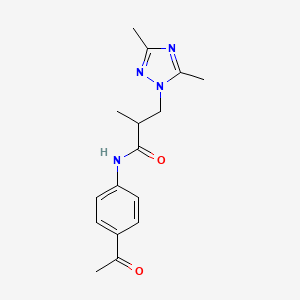![molecular formula C21H20N2O3 B4445026 N-[4-(acetylamino)phenyl]-2-(2-naphthyloxy)propanamide](/img/structure/B4445026.png)
N-[4-(acetylamino)phenyl]-2-(2-naphthyloxy)propanamide
説明
N-[4-(acetylamino)phenyl]-2-(2-naphthyloxy)propanamide, commonly known as Naproxen, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. Naproxen is a member of the propionic acid class of NSAIDs and is structurally related to ibuprofen and ketoprofen. The chemical formula of Naproxen is C14H14O3N and its molecular weight is 230.27 g/mol.
作用機序
Naproxen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of chemicals that cause pain, inflammation, and fever. Naproxen specifically inhibits the activity of COX-2, which is responsible for the production of prostaglandins in response to inflammation.
Biochemical and Physiological Effects
Naproxen has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, which are involved in the development of inflammation. Naproxen has also been shown to inhibit the migration of white blood cells to the site of inflammation, which reduces the severity of inflammation.
実験室実験の利点と制限
Naproxen has several advantages as a research tool. It is readily available, inexpensive, and has a well-established safety profile. However, it also has some limitations. Naproxen is not specific to COX-2 and can also inhibit the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This can lead to gastrointestinal side effects, such as ulcers and bleeding.
将来の方向性
There are several future directions for research on Naproxen. One area of research is the development of more specific COX-2 inhibitors that do not inhibit the activity of COX-1. Another area of research is the investigation of the potential of Naproxen in the prevention and treatment of Alzheimer's disease. Additionally, Naproxen could be studied for its potential in the treatment of other inflammatory diseases, such as multiple sclerosis and inflammatory bowel disease.
Conclusion
In conclusion, Naproxen is a non-steroidal anti-inflammatory drug that has been extensively studied for its therapeutic potential in various diseases. It works by inhibiting the activity of COX-2 enzymes, which are responsible for the production of prostaglandins in response to inflammation. Naproxen has several advantages as a research tool, but also has some limitations. There are several future directions for research on Naproxen, including the development of more specific COX-2 inhibitors and the investigation of its potential in the treatment of Alzheimer's disease and other inflammatory diseases.
科学的研究の応用
Naproxen has been extensively studied for its therapeutic potential in various diseases. It has been shown to be effective in the treatment of rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, menstrual cramps, and other inflammatory conditions. Naproxen has also been investigated for its potential in the prevention of Alzheimer's disease, as it has been shown to reduce the production of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
特性
IUPAC Name |
N-(4-acetamidophenyl)-2-naphthalen-2-yloxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-14(26-20-12-7-16-5-3-4-6-17(16)13-20)21(25)23-19-10-8-18(9-11-19)22-15(2)24/h3-14H,1-2H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBBTQVVJVLDPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC(=O)C)OC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluorobenzenesulfonamide](/img/structure/B4444946.png)
![N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4444949.png)

![2-{5-[(2-amino-2-oxoethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4444957.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4444962.png)
![2-(1-benzyl-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl)ethanol](/img/structure/B4444963.png)
![1-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4444974.png)

![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-fluorobenzamide](/img/structure/B4444994.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4444995.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4445022.png)
![1-(3-fluorobenzoyl)-N-{2-[(propylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B4445034.png)
![3-(anilinosulfonyl)-4-methyl-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4445037.png)
